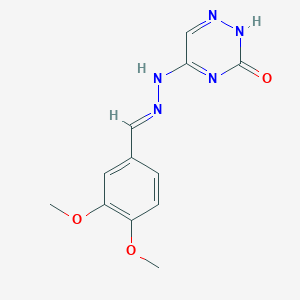![molecular formula C15H17NO3S2 B5711791 4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit Rho GTPases, a family of proteins that play a critical role in various cellular processes, including cell migration, proliferation, and differentiation.
Mechanism of Action
4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide 1864 works by inhibiting the activity of Rho GTPases, which are key regulators of cytoskeleton dynamics and cell migration. Specifically, this compound 1864 binds to the switch II region of Rho GTPases, preventing their activation and subsequent downstream signaling. This inhibition leads to a reduction in cell migration, proliferation, and invasion, which are critical processes involved in tumor growth and metastasis.
Biochemical and Physiological Effects
This compound 1864 has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. In cancer cells, this compound 1864 has been shown to reduce cell migration, invasion, and proliferation, leading to a reduction in tumor growth and metastasis. In addition, this compound 1864 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular diseases, this compound 1864 has been shown to reduce vascular smooth muscle cell proliferation and migration, leading to a reduction in restenosis after angioplasty. In neurodegenerative diseases, this compound 1864 has been shown to protect neurons from oxidative stress and inflammation, leading to a reduction in neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide 1864 is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. In addition, this compound 1864 has been shown to have good pharmacokinetic properties, including high bioavailability and stability in vivo. However, one limitation of this compound 1864 is its potential off-target effects, which may affect other cellular processes. In addition, the optimal dosing and administration of this compound 1864 in vivo have not been fully established, which may limit its clinical translation.
Future Directions
There are several future directions for the research and development of 4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide 1864. One area of interest is the development of more potent and selective inhibitors of Rho GTPases, which may have improved therapeutic efficacy and reduced off-target effects. In addition, the combination of this compound 1864 with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer treatment. Finally, the optimization of dosing and administration of this compound 1864 in vivo may improve its clinical translation and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide 1864 involves a multi-step process that starts with the reaction between 2-bromoethyl ethyl ether and 2-(methylthio)phenylboronic acid. This reaction yields 2-(2-ethoxyethoxy)phenyl)(methylthio)boronic acid, which is then converted to the corresponding sulfonyl chloride using thionyl chloride. The final step involves the reaction between the sulfonyl chloride and 4-ethoxyaniline, which yields this compound 1864.
Scientific Research Applications
4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications, particularly in cancer research. Rho GTPases play a crucial role in cancer cell migration and invasion, and their inhibition by this compound 1864 has been shown to reduce tumor growth and metastasis in various cancer models. In addition to cancer research, this compound 1864 has also been studied for its potential applications in cardiovascular diseases, neurodegenerative diseases, and inflammatory disorders.
properties
IUPAC Name |
4-ethoxy-N-(2-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-3-19-12-8-10-13(11-9-12)21(17,18)16-14-6-4-5-7-15(14)20-2/h4-11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBJYPJAINPZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5711721.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)

![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)


![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)